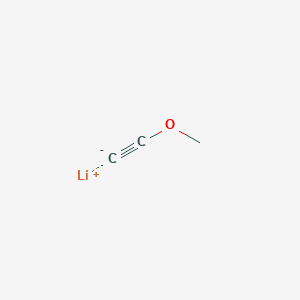

lithium;methoxyethyne

Description

Lithium methoxyethyne (Li–C≡C–OCH₃) is a lithium acetylide derivative featuring a methoxy substituent on the sp-hybridized carbon. This organolithium compound is highly reactive due to the electron-withdrawing methoxy group, which enhances the acidity of the acetylide proton and stabilizes the conjugate base. Methoxyethyne derivatives are pivotal in cross-coupling reactions, serving as precursors for conductive materials and heterocyclic systems .

Properties

CAS No. |

36677-82-4 |

|---|---|

Molecular Formula |

C3H3LiO |

Molecular Weight |

62.0 g/mol |

IUPAC Name |

lithium;methoxyethyne |

InChI |

InChI=1S/C3H3O.Li/c1-3-4-2;/h2H3;/q-1;+1 |

InChI Key |

IXWZSIDKMOQNDL-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].COC#[C-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium methoxyethyne typically involves the reaction of lithium acetylide with methanol. The reaction proceeds as follows:

LiC≡CH+CH3OH→LiC≡C-OCH3+H2

This reaction is carried out under anhydrous conditions to prevent the hydrolysis of lithium acetylide. The reaction mixture is usually stirred at room temperature until the evolution of hydrogen gas ceases, indicating the completion of the reaction.

Industrial Production Methods

Industrial production of lithium methoxyethyne may involve the use of advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. The process would involve the careful handling of lithium acetylide and methanol, with strict control over reaction conditions to prevent side reactions and ensure safety.

Chemical Reactions Analysis

Types of Reactions

Lithium methoxyethyne can undergo various types of chemical reactions, including:

Oxidation: Lithium methoxyethyne can be oxidized to form lithium methoxyacetate.

Reduction: The compound can be reduced to form lithium methoxyethane.

Substitution: Lithium methoxyethyne can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used under basic conditions.

Major Products

Oxidation: Lithium methoxyacetate

Reduction: Lithium methoxyethane

Substitution: Various substituted methoxyethyne derivatives

Scientific Research Applications

Lithium methoxyethyne has several scientific research applications, including:

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of lithium methoxyethyne involves its ability to participate in various chemical reactions due to the presence of the reactive lithium and methoxyethyne groups. The lithium atom can act as a strong nucleophile, while the methoxyethyne group can undergo addition and substitution reactions. These properties make lithium methoxyethyne a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Lithium Acetylide-Ethylenediamine Complex (HC≡CLi·H₂NCH₂CH₂NH₂)

This complex, structurally related to lithium methoxyethyne, is stabilized by coordination with ethylenediamine, which mitigates its extreme reactivity. Key differences include:

Ethoxyvinyl Lithium (Li–CH₂CH(OCH₂CH₃))

A structurally similar alkoxy-substituted organolithium compound, ethoxyvinyl lithium, exhibits reduced basicity compared to lithium methoxyethyne due to the alkoxy group’s position on a sp³-hybridized carbon. This compound is used in stereoselective alkylation reactions .

Sodium and Potassium Methoxyethyne Analogues

Comparative Data Table

Table 1: Properties of Lithium Methoxyethyne and Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.